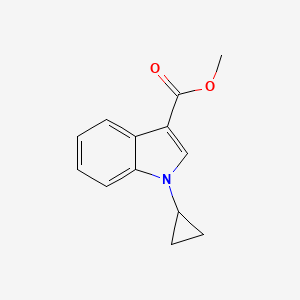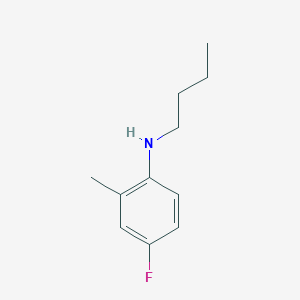
N-butyl-4-fluoro-2-methylaniline
Vue d'ensemble
Description
“N-butyl-4-fluoro-2-methylaniline” is a chemical compound with the CAS Number: 1021080-26-1 . It has a molecular weight of 181.25 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H16FN/c1-3-4-7-13-11-6-5-10 (12)8-9 (11)2/h5-6,8,13H,3-4,7H2,1-2H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a density of 1.126 g/mL at 25 °C . The refractive index is 1.537 . The boiling point is 90-92 °C at 16 mmHg .Applications De Recherche Scientifique
Liver Microsomal Metabolism :
- N-butyl-4-fluoro-2-methylaniline is studied for its metabolism in rat liver microsomes. It undergoes side-chain C-hydroxylation, forming metabolites like benzyl alcohols and benzaldehydes, and N-hydroxylation, resulting in hydroxylamines and nitroso derivatives. This research contributes to understanding the metabolic pathways of similar compounds in biological systems (Boeren et al., 1992).
Toxicity Assessment :
- In environmental toxicology, this compound is used in toxicity studies. For instance, its impact on earthworms (Eisenia veneta) was assessed, leading to the identification of novel endogenous biomarkers. This research aids in understanding the ecological effects of such compounds (Bundy et al., 2002).
Synthon Preparation :
- In medicinal chemistry, this compound derivatives, such as 4-fluoropyrrolidine derivatives, are used as synthons for dipeptidyl peptidase IV inhibitors, a class of medications used for treating type 2 diabetes. This research contributes to the development of new pharmaceutical compounds (Singh & Umemoto, 2011).
Catalysis Research :
- This compound-based compounds have been used in studies exploring catalysis. For example, fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes demonstrated high activity in catalyzing the formylation and methylation of amines, using CO2 as a C1 building block. This research has implications for green chemistry and sustainable industrial processes (Yang et al., 2015).
Mécanisme D'action
Target of Action
It is known that similar compounds often target enzymes or receptors involved in biochemical pathways .
Mode of Action
For instance, it might undergo electrophilic aromatic substitution reactions . The presence of the fluorine atom might also influence its reactivity, as fluorine is highly electronegative and can affect the electron distribution in the molecule .
Biochemical Pathways
Aromatic amines like this compound often participate in reactions such as nitration, bromination, and friedel crafts acylation . These reactions can lead to the formation of various products, which can further participate in different biochemical pathways.
Pharmacokinetics
The presence of the fluorine atom might also affect its metabolic stability, as fluorine-containing compounds are often more resistant to metabolic degradation .
Result of Action
The products of its reactions might have various effects depending on their nature and the specific biochemical pathways they are involved in .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-butyl-4-fluoro-2-methylaniline. Factors such as pH, temperature, and the presence of other substances can affect its reactivity and the course of its reactions .
Propriétés
IUPAC Name |
N-butyl-4-fluoro-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-3-4-7-13-11-6-5-10(12)8-9(11)2/h5-6,8,13H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVNRJFPLGEVRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




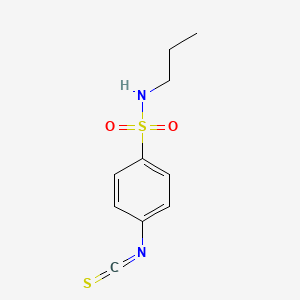
![2,2,6,6-Tetramethyl-4-[3-(triethoxysilyl)propoxy]piperidine](/img/structure/B3074561.png)
![2-Methoxy-6-{[(2-methylphenyl)amino]methyl}phenol](/img/structure/B3074582.png)
![2-Methoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol](/img/structure/B3074594.png)
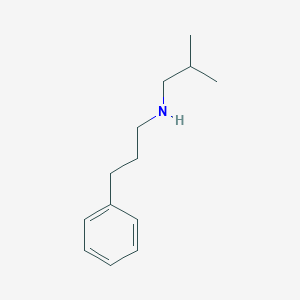


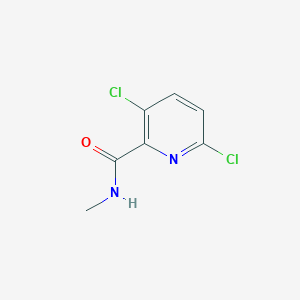
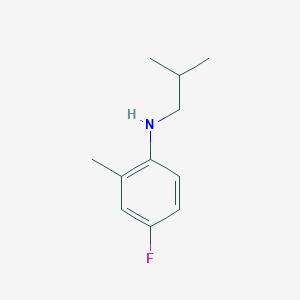
![2-Ethoxy-6-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B3074629.png)
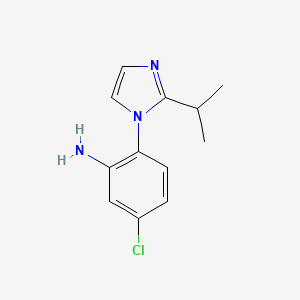
![2-Ethoxy-6-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B3074647.png)
